N-Iodoacetyltyramine
Overview
Description
Mechanism of Action
Target of Action
N-Iodoacetyltyramine is a derivative of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine . Tyramine acts by inducing the release of catecholamine . The physiological effects of tyramine are mediated by a variety of biological target molecules. Tyramine may modulate adrenergic receptors, which triggers hypertension, while its neuro- and immunomodulatory actions are mediated via Trace Amine-Associated Receptors (TAARs) .
Mode of Action
It is known to be a useful and selective 125i-labeling agent for sulfhydryl-containing compounds, demonstrating high reactivity towards sulfhydryl-containing bovine serum albumin and igg .
Biochemical Pathways
For example, it acts as a neuromodulator and is a precursor for the neurotransmitter octopamine .
Pharmacokinetics
It is known that the total clearance of oral n-acetylcysteine, a related compound, is significantly reduced in patients with end-stage renal disease, leading to marked increases in systemic exposure .
Result of Action
It is known to be a useful and selective 125i-labeling agent for sulfhydryl-containing compounds .
Biochemical Analysis
Biochemical Properties
N-Iodoacetyltyramine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in acetylation processes, where this compound can act as a substrate or inhibitor. Additionally, it has been observed to interact with proteins that have thiol groups, forming covalent bonds that can alter the protein’s function . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate adrenergic receptors, which can affect cell signaling and lead to changes in cellular responses . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and alter their activity. For instance, it can inhibit or activate enzymes by forming covalent bonds with their active sites . This binding can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to acetylation and deacetylation processes. It interacts with enzymes such as acetyltransferases and deacetylases, which play a crucial role in regulating metabolic flux and metabolite levels . These interactions can influence the overall metabolic activity of cells and contribute to the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of this compound are critical for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytosol, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications and targeting signals. These localization patterns are essential for understanding the compound’s role in cellular function and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Iodoacetyltyramine can be synthesized through the iodination of acetyltyramine. The process typically involves the reaction of acetyltyramine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is carried out in an organic solvent, such as acetonitrile, at room temperature. The product is then purified using chromatographic techniques to obtain this compound in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: N-Iodoacetyltyramine primarily undergoes substitution reactions due to the presence of the iodo group. It can react with nucleophiles, such as thiols, to form thioether bonds . This property makes it useful for labeling sulfhydryl-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Thiols (e.g., cysteine, glutathione)
Solvents: Organic solvents like acetonitrile or dimethyl sulfoxide
Conditions: Room temperature, mild stirring
Major Products Formed: The major products formed from the reaction of this compound with thiols are thioether derivatives. These products are often used in biochemical assays and labeling studies .
Scientific Research Applications
N-Iodoacetyltyramine has several applications in scientific research:
Chemistry: Used as a reagent for the selective labeling of sulfhydryl groups in proteins and peptides.
Medicine: Utilized in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: Applied in the production of biochemical reagents and kits for research and diagnostic applications.
Comparison with Similar Compounds
N-Chloroacetyltyramine: Similar to N-Iodoacetyltyramine but contains a chloro group instead of an iodo group.
N-Bromoacetyltyramine: Contains a bromo group and has intermediate reactivity compared to the iodo and chloro derivatives.
Uniqueness: this compound is unique due to its high reactivity towards sulfhydryl groups, making it a preferred reagent for labeling applications. Its selectivity and mild reaction conditions further enhance its utility in biochemical research .
Properties
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c11-7-10(14)12-6-5-8-1-3-9(13)4-2-8/h1-4,13H,5-7H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROHFNRTQBLLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CI)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968273 | |
Record name | N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53527-07-4 | |
Record name | N-Iodoacetyltyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053527074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N-Iodoacetyltyramine highlighted in the research?
A1: The research article focuses on the preparation and utilization of this compound as a reagent for radiolabeling molecules. Specifically, it demonstrates the use of this compound for incorporating Iodine-125 (125I) into molecules through alkylation of sulfhydryl (-SH) groups. [] This suggests its utility in developing radiolabeled probes for research or diagnostic applications.
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